4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenoxy-substituted aldehydes with amines in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating its biological effects .
Comparison with Similar Compounds
4,5-Dihydro-1H-imidazol-2-amine: Lacks the phenoxy group, resulting in different chemical and biological properties.
4-Phenyl-4,5-dihydro-1H-imidazol-2-amine: Substituted with a phenyl group instead of a phenoxy group, leading to variations in reactivity and applications.
4-Methoxy-4,5-dihydro-1H-imidazol-2-amine: Contains a methoxy group, which alters its solubility and interaction with biological targets.
Uniqueness: The presence of the phenoxy group in 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine imparts unique chemical properties, such as increased hydrophobicity and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-phenoxy-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H11N3O/c10-9-11-6-8(12-9)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,10,11,12) |
InChI Key |
OMIZTVNQDJXQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=N1)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
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